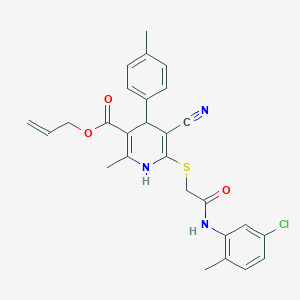

Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-methyl-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate

Description

Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-methyl-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate (CAS RN: 442556-35-6) is a structurally complex 1,4-dihydropyridine derivative. Its core structure includes a 1,4-dihydropyridine ring substituted with a cyano group at position 5, a methyl group at position 2, and a p-tolyl (4-methylphenyl) group at position 2. The thioether linkage at position 6 connects a 2-oxoethylamino moiety bearing a 5-chloro-2-methylphenyl group, while the allyl ester at position 3 contributes to its lipophilicity . This compound is part of a broader class of dihydropyridine derivatives, which are often explored for pharmacological activities such as calcium channel modulation or antiviral effects. However, specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name |

prop-2-enyl 6-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O3S/c1-5-12-34-27(33)24-18(4)30-26(21(14-29)25(24)19-9-6-16(2)7-10-19)35-15-23(32)31-22-13-20(28)11-8-17(22)3/h5-11,13,25,30H,1,12,15H2,2-4H3,(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNETWVDSFYMRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Dihydropyridine moiety : Known for its role in calcium channel modulation.

- Thioether linkage : May enhance lipophilicity and cellular uptake.

- Cyano group : Often associated with bioactivity in various chemical contexts.

- Chloro and methyl substitutions : These groups can influence pharmacological properties.

The molecular formula is C_{24}H_{27ClN_2O_3S with a molecular weight of approximately 460.99 g/mol.

Anticancer Activity

Research has indicated that compounds similar to this dihydropyridine derivative exhibit significant anticancer properties. For instance, studies on related structures have shown potent activity against various cancer cell lines, including:

- Hematological cancers : Inhibiting growth in leukemia models.

- Solid tumors : Demonstrating cytotoxic effects in breast and lung cancer cell lines.

A notable study highlighted that modifications in the dihydropyridine structure could lead to enhanced selectivity for cancer cells while minimizing toxicity to normal cells .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of cell proliferation : By interfering with key signaling pathways involved in cell cycle regulation.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

- Modulation of kinase activity : Similar compounds have been shown to inhibit specific kinases, leading to reduced tumor growth .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the therapeutic potential of this compound:

| Parameter | Description |

|---|---|

| Absorption | Rapidly absorbed with potential for high bioavailability. |

| Metabolism | Primarily hepatic; involves CYP450 enzymes. |

| Excretion | Renal clearance is expected due to polar metabolites. |

| Toxicity | Initial studies suggest low toxicity at therapeutic doses but require further investigation. |

Study 1: Antiproliferative Effects

A study conducted on a series of related compounds demonstrated that the dihydropyridine derivatives exhibited significant antiproliferative activity against multiple cancer cell lines. The compound was tested at various concentrations, revealing a dose-dependent response with IC50 values indicating potent activity at low micromolar concentrations .

Study 2: In Vivo Efficacy

In vivo studies using xenograft models showed that administration of the compound led to substantial tumor regression without significant adverse effects on normal tissue. The findings suggest that the compound not only inhibits tumor growth but also has a favorable safety profile, making it a candidate for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-methyl-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate can be compared to related dihydropyridine and pyrimidine derivatives. Below is a detailed analysis:

Structural Analogues

2.1.1 Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (CAS: 442557-89-3)

- Key Differences: Ester Group: Methyl ester (vs. allyl ester in the target compound), which may reduce lipophilicity and alter metabolic stability. Substituents: The 4-position is substituted with a 2-ethoxyphenyl group (vs. p-tolyl), introducing an ethoxy moiety that could enhance solubility in polar solvents. Aromatic Ring: The p-tolylamino group replaces the 5-chloro-2-methylphenyl group, eliminating chlorine’s electron-withdrawing effects .

- Physicochemical Properties :

2.1.2 Allyl 5-cyano-6-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

- Key Differences: Substituents: The 2,6-dimethylphenyl group (vs. 5-chloro-2-methylphenyl) and a 4-hydroxy-3-methoxyphenyl group (vs. p-tolyl) introduce steric and electronic variations.

Functional Analogues

2.2.1 Allyloxyethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 20)

- Core Structure : Tetrahydropyrimidine (vs. dihydropyridine), which alters ring saturation and conformational flexibility.

- Substituents : A 3,4-difluorophenyl group and methoxymethyl side chain, which may enhance bioavailability via fluorophilic interactions .

2.2.2 Piroxicam Analogs (e.g., Compounds 13d, 13l, 13m)

- Activity : Anti-HIV EC50 values of 20–25 µM and selectivity indices >24.

Comparative Data Table

| Compound Name | Core Structure | Ester Group | Aromatic Substituent | Molecular Weight (g/mol) | Predicted pKa | Bioactivity (EC50) |

|---|---|---|---|---|---|---|

| This compound | 1,4-Dihydropyridine | Allyl | 5-chloro-2-methylphenyl, p-tolyl | ~500 (estimated) | Not reported | Not reported |

| Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate | 1,4-Dihydropyridine | Methyl | 2-ethoxyphenyl, p-tolylamino | 477.58 | 13.96 | Not reported |

| Allyloxyethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Tetrahydropyrimidine | Allyloxyethyl | 3,4-difluorophenyl | Not reported | Not reported | Not reported |

| Piroxicam Analogs (e.g., 13d, 13l, 13m) | Isoxicam derivative | Variable | Variable | ~300–400 | Not reported | 20–25 µM (anti-HIV) |

Research Implications

- Structure-Activity Relationships (SAR): The chlorine atom in the target compound may enhance electrophilic interactions in biological targets compared to methyl or ethoxy groups .

- Synthetic Considerations :

- Similar compounds (e.g., ) use AlCl3-catalyzed reactions and controlled heating (65–70°C), suggesting shared synthetic pathways for dihydropyridine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound, and how can purity be maximized?

- Methodology : Utilize a two-step synthesis approach. First, prepare the thioether intermediate by reacting a 5-chloro-2-methylphenyl-substituted acetamide with a mercapto-dihydropyridine precursor under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Second, introduce the allyl ester group via nucleophilic substitution. Monitor reaction progress via TLC (Sulifol UV 254 plate) and purify via column chromatography (hexane/ethyl acetate gradient). Use aluminum chloride (AlCl₃) as a catalyst for cyclization steps, maintaining temperatures between 65–70°C to avoid side reactions .

- Purity Optimization : Recrystallize the final product in ethanol to achieve >95% purity, as evidenced by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for the allyl ester (δ 4.6–5.2 ppm), cyano group (δ 120–125 ppm in ¹³C), and dihydropyridine ring protons (δ 5.8–6.3 ppm).

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether (C-S at ~700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 523.12) .

Q. How should researchers safely handle and store this compound?

- Safety Protocol : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation. Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., HCN from cyano groups). Refer to SDS guidelines for spill management: adsorb spills with silica gel, dispose as hazardous waste, and avoid ignition sources .

Advanced Research Questions

Q. What computational methods can predict the compound’s electronic properties and reactivity?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model the HOMO-LUMO gap, electrostatic potential surfaces, and nucleophilic/electrophilic sites. Correlate results with experimental reactivity data (e.g., regioselectivity in substitution reactions). Software like Gaussian or ORCA is recommended .

- Application : Use Mulliken charges to rationalize the thioether group’s role in stabilizing transition states during cyclization .

Q. How can contradictory data on biological activity (e.g., IC₅₀ values) be resolved across studies?

- Analysis Framework :

- Variable Control : Ensure consistent assay conditions (pH, temperature, solvent/DMSO concentration).

- Purity Validation : Cross-check compound purity via independent labs using LC-MS and elemental analysis.

- Target Selectivity : Screen against off-target receptors (e.g., kinase panels) to identify confounding interactions.

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

- Process Optimization :

- Catalyst Screening : Compare AlCl₃, FeCl₃, and ionic liquids for cyclization efficiency.

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance recyclability.

- Flow Chemistry : Implement continuous flow reactors to maintain precise temperature control and reduce reaction time .

- Data Table :

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl₃ | DMF | 70 | 68 | 95 |

| FeCl₃ | CPME | 65 | 72 | 93 |

| [BMIM]BF₄ | EtOH | 80 | 60 | 90 |

Q. How does the thioether linkage influence the compound’s stability under physiological conditions?

- Degradation Study : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS, identifying hydrolysis products (e.g., free thiol or oxidized disulfide forms).

- Stabilization Tactics : Co-formulate with antioxidants (e.g., ascorbic acid) or encapsulate in liposomes to prolong half-life .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for structurally similar analogs?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.